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Introduction
9-(dicyanovinyl)julolidine (DCVJ) is a fluorescent molecular rotor probe renowned for its

sensitivity to the microenvironment, particularly viscosity.[1] Its fluorescence quantum yield is

significantly enhanced in viscous environments where intramolecular rotation is restricted. This

property makes DCVJ a powerful tool for live-cell imaging, enabling the investigation of

intracellular viscosity, protein aggregation, and polymerization events in real-time. This

document provides detailed application notes and protocols for utilizing DCVJ in live-cell

imaging studies.

Principle of Action
DCVJ's fluorescence is governed by a process called twisted intramolecular charge transfer

(TICT). In low-viscosity environments, the molecule can freely rotate around a specific bond in

the excited state, leading to non-radiative decay and low fluorescence. However, in viscous

surroundings, this rotation is hindered, forcing the molecule to return to the ground state via

radiative decay, resulting in a significant increase in fluorescence intensity.[1]

Applications in Live-Cell Imaging
DCVJ has proven to be a versatile probe for various live-cell imaging applications:
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Mapping Cellular Viscosity: Changes in intracellular viscosity are associated with various

physiological and pathological processes, including disease progression.[2] DCVJ allows for

the qualitative and quantitative assessment of viscosity in different cellular compartments.

Detecting Protein Aggregation: The formation of protein aggregates, a hallmark of many

neurodegenerative diseases, creates a more viscous microenvironment. DCVJ can be used

to monitor the aggregation of proteins like amyloid-beta (Aβ) in cellular models of diseases

such as Alzheimer's.

Monitoring Tubulin Polymerization: The polymerization of tubulin into microtubules is a

fundamental cellular process. DCVJ binds to tubulin and exhibits increased fluorescence

upon its polymerization into microtubules, providing a means to study microtubule dynamics

in living cells.[1]

Data Presentation
Photophysical Properties of DCVJ

Property Value Reference

Molecular Formula C₁₆H₁₅N₃ [1]

Molecular Weight 249.32 g/mol [1]

Excitation Maximum (λex) ~455 nm [1]

Emission Maximum (λem) ~500 nm [1]

Extinction Coefficient 36,000 ± 3,000 cm⁻¹M⁻¹ [1]

Solubility
DMF, DMSO, 10-20%

Methanol/Chloroform
[1]

Fluorescence Properties of DCVJ in Solvents of Varying
Viscosity
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Solvent Viscosity (cP at 20°C)
Relative Fluorescence
Intensity

Methanol 0.59 Low

Ethanol 1.20 Moderate

Ethylene Glycol 19.9 High

Glycerol 1490 Very High

Note: The fluorescence intensity of DCVJ shows a power-law dependence on viscosity. For

quantitative measurements, a calibration curve should be generated using a series of solvents

with known viscosities (e.g., methanol-glycerol mixtures).

Experimental Protocols
Protocol 1: General Live-Cell Imaging of Intracellular
Viscosity
This protocol provides a general guideline for staining live cells with DCVJ to visualize

intracellular viscosity.

Materials:

DCVJ (powder)

Dimethyl sulfoxide (DMSO), anhydrous

Phosphate-buffered saline (PBS), pH 7.4

Complete cell culture medium

Adherent cells cultured on glass-bottom dishes or coverslips

Fluorescence microscope

Procedure:
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Preparation of DCVJ Stock Solution:

Prepare a 1 mM stock solution of DCVJ in anhydrous DMSO.

Store the stock solution at -20°C, protected from light.

Cell Preparation:

Plate cells on glass-bottom dishes or coverslips at an appropriate density to reach 50-70%

confluency on the day of the experiment.

Allow cells to adhere and grow under standard culture conditions (e.g., 37°C, 5% CO₂).

Staining with DCVJ:

Warm the complete cell culture medium and PBS to 37°C.

Dilute the 1 mM DCVJ stock solution in pre-warmed complete cell culture medium to a

final working concentration of 1-10 µM. Note: The optimal concentration may vary

depending on the cell type and experimental conditions and should be determined

empirically.

Remove the culture medium from the cells and wash once with pre-warmed PBS.

Add the DCVJ-containing medium to the cells and incubate for 15-30 minutes at 37°C,

protected from light.

Imaging:

After incubation, gently wash the cells twice with pre-warmed PBS to remove excess

probe.

Add fresh, pre-warmed complete cell culture medium or a suitable imaging buffer to the

cells.

Image the cells using a fluorescence microscope equipped with a suitable filter set for

DCVJ (e.g., excitation: 450/50 nm, emission: 525/50 nm).
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Acquire images using minimal excitation light to reduce phototoxicity.

Protocol 2: Imaging Amyloid-Beta (Aβ) Aggregation in a
Cellular Model
This protocol describes how to induce and visualize Aβ aggregation in a neuronal cell line using

DCVJ. This protocol is adapted from methodologies that use amyloid-binding dyes like

Thioflavin T for live-cell imaging.[3]

Materials:

Neuronal cell line (e.g., SH-SY5Y)

Aβ₁₋₄₂ peptide

Sterile, nuclease-free water

DCVJ stock solution (1 mM in DMSO)

Complete cell culture medium

Glass-bottom dishes

Fluorescence microscope

Procedure:

Preparation of Aβ₁₋₄₂ Oligomers:

Prepare a 1 mg/mL stock solution of Aβ₁₋₄₂ in sterile, nuclease-free water.

To promote the formation of oligomers, incubate the Aβ₁₋₄₂ solution at 37°C for 24-48

hours.

Cell Treatment and Staining:

Plate SH-SY5Y cells on glass-bottom dishes and culture to 50-70% confluency.
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Treat the cells with the prepared Aβ₁₋₄₂ oligomers at a final concentration of 1-5 µM in

complete culture medium. Incubate for 24-72 hours to allow for cellular uptake and further

aggregation.

In the last 30 minutes of the Aβ treatment, add DCVJ to the culture medium to a final

concentration of 1-5 µM.

Incubate for 30 minutes at 37°C, protected from light.

Imaging:

Gently wash the cells twice with pre-warmed PBS.

Add fresh, pre-warmed culture medium or imaging buffer.

Image the cells using a fluorescence microscope with appropriate filter sets for DCVJ.

Look for localized areas of increased fluorescence, which may indicate the presence of Aβ

aggregates.

Protocol 3: Monitoring Tubulin Polymerization
This protocol outlines a method to visualize changes in tubulin polymerization in live cells using

DCVJ.

Materials:

Adherent cells (e.g., HeLa, COS-7)

DCVJ stock solution (1 mM in DMSO)

Tubulin polymerization-modulating agents (e.g., Paclitaxel as a stabilizer, Nocodazole as a

destabilizer)

Complete cell culture medium

Glass-bottom dishes

Fluorescence microscope with time-lapse imaging capabilities
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Procedure:

Cell Preparation and Staining:

Plate cells on glass-bottom dishes and grow to the desired confluency.

Stain the cells with 1-5 µM DCVJ in complete culture medium for 30 minutes at 37°C.

Wash the cells twice with pre-warmed PBS and replace with fresh, pre-warmed medium.

Baseline Imaging:

Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5%

CO₂.

Acquire baseline fluorescence images of the stained cells.

Induction of Tubulin Polymerization/Depolymerization:

To induce polymerization, add Paclitaxel to the medium at a final concentration of 1-10

µM.

To induce depolymerization, add Nocodazole to the medium at a final concentration of 1-

10 µg/mL.

Immediately begin time-lapse imaging to capture the dynamic changes in DCVJ

fluorescence.

Time-Lapse Imaging:

Acquire images every 1-5 minutes for a period of 30-60 minutes.

Analyze the changes in fluorescence intensity over time. An increase in fluorescence is

expected with tubulin polymerization (Paclitaxel treatment), while a decrease is expected

with depolymerization (Nocodazole treatment).

Visualizations
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General workflow for a live-cell imaging experiment with DCVJ.
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Amyloid-beta aggregation pathway and the point of DCVJ intervention.
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DCVJ fluorescence changes with tubulin polymerization state.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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